molecular formula C9H8N4O B6479407 5-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 7398-32-5

5-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6479407
CAS No.: 7398-32-5
M. Wt: 188.19 g/mol
InChI Key: WKZPBIWWQVRXNV-UHFFFAOYSA-N
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Description

5-Phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring substituted with a phenyl group at the 5-position and a carboxamide group at the 4-position.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) and proceeds under mild conditions to yield the triazole ring. The phenyl group can be introduced through the use of phenyl azide, while the carboxamide group can be introduced via subsequent functionalization reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or carboxamide groups can be replaced with other functional groups. Common reagents include halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines, thiols.

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial activities. Some derivatives have shown promising results in preclinical studies.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

    1,2,4-Triazole: Another triazole derivative with similar biological activities but different substitution patterns.

    Imidazole: A five-membered heterocycle with nitrogen atoms, similar to triazoles but with different chemical properties.

    Tetrazole: A four-nitrogen-containing heterocycle with distinct reactivity compared to triazoles.

Uniqueness: 5-Phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenyl and carboxamide groups enhances its potential as a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

5-phenyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-9(14)8-7(11-13-12-8)6-4-2-1-3-5-6/h1-5H,(H2,10,14)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZPBIWWQVRXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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